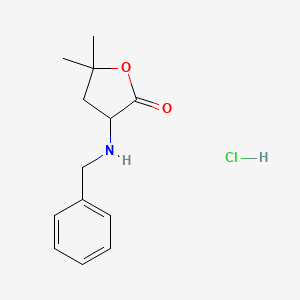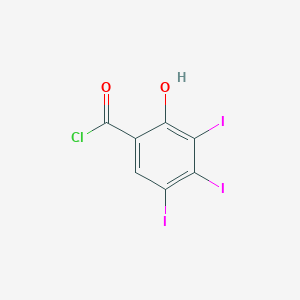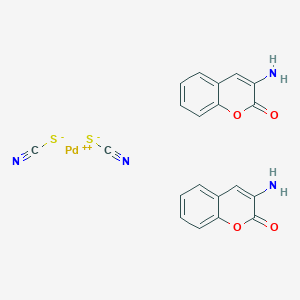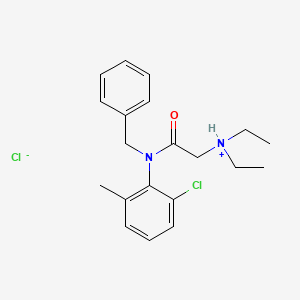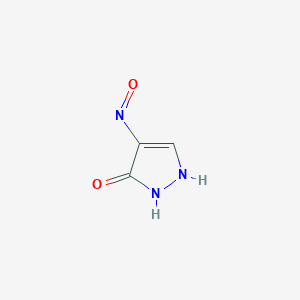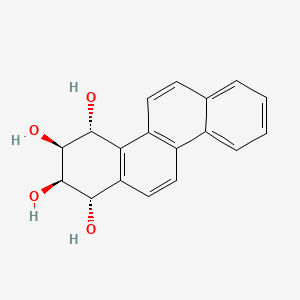
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with four hydroxyl groups attached to a tetrahydrochrysene backbone. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multiple steps, including the formation of the tetrahydrochrysene core and subsequent hydroxylation. One common method involves the use of cyclopentadiene and sodium periodate in a methanol-water mixture, followed by oxidation with osmium tetroxide and reduction with palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of specific catalysts and solvents to enhance the efficiency of each step in the synthetic route .
化学反应分析
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Palladium on carbon is often used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
科学研究应用
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical processes
作用机制
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol: shares similarities with other tetrahydrochrysene derivatives and polyhydroxylated compounds.
Cyclohexane-1,2,3,4,5,6-hexayl hexakis(dihydrogen phosphate): Another polyhydroxylated compound with different stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
77255-42-6 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1 |
InChI 键 |
ZCFVVVKVNJPHDJ-MLHJIOFPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


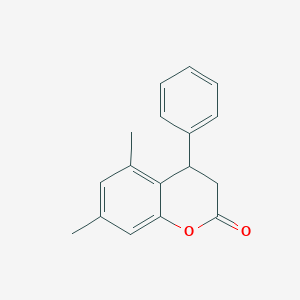
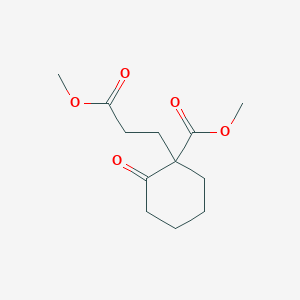
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
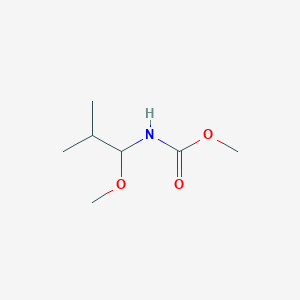
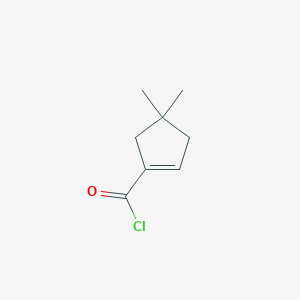

![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
